Product packaging for 4-Bromo-2',4'-dichlorochalcone(Cat. No.:CAS No. 936338-55-5)

4-Bromo-2',4'-dichlorochalcone

Cat. No.: B3043841
CAS No.: 936338-55-5
M. Wt: 356 g/mol
InChI Key: MXALKBADWPNLKQ-FPYGCLRLSA-N
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Description

Overview of Chalcones as a Privileged Scaffold in Medicinal Chemistry and Natural Products

Chalcones, characterized by an open-chain flavonoid structure, are recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.comekb.eg This designation stems from their versatile chemical nature and their widespread presence in a variety of natural sources. ekb.egnih.gov These compounds are biosynthesized in plants through the shikimate pathway and serve as precursors for other flavonoids. nih.govmdpi.com

The basic chalcone (B49325) structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. mdpi.comacs.org This framework allows for a wide range of biological activities, making them a focal point for drug discovery. nih.govnih.gov Chalcones are found in numerous edible plants, including fruits, vegetables, spices, and teas. acs.orgrsc.org Their natural occurrence in plants like tomatoes, apples, licorice, and fingerroot has been a subject of study. rsc.orgresearchgate.net

The interest in chalcones is not only due to their biological properties but also because their chemical structure is relatively easy to synthesize and modify. nih.gov The Claisen-Schmidt condensation is a common method used to produce various chalcone derivatives. mdpi.comresearchgate.net This adaptability allows researchers to create a diverse library of compounds for biological screening. ekb.egacs.org The biological activities attributed to chalcones are extensive, including anti-inflammatory, antimicrobial, antioxidant, and antitumor properties. nih.govmdpi.combiosynth.com

Natural Sources of Chalcones
Fruits (Apples, Tomatoes, Strawberries, Pears, Citrus) rsc.orgresearchgate.net
Vegetables rsc.org
Spices acs.org
Teas acs.org
Soy-based foods acs.org
Licorice rsc.org
Hops researchgate.net

Significance of Halogenated Chalcone Derivatives in Modern Drug Discovery and Development

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—into the chalcone scaffold has become a significant strategy in modern drug discovery. mdpi.comtandfonline.comnih.gov Halogenation can profoundly influence the physicochemical properties of the parent chalcone, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov These modifications can lead to enhanced biological activity and selectivity. mdpi.comnih.gov

Research has demonstrated that halogenated chalcones exhibit a broad spectrum of pharmacological activities. tandfonline.comresearchgate.net Studies have shown that the position and nature of the halogen substituent on the aromatic rings can significantly impact the compound's efficacy. For instance, the antiproliferative activity of certain halogenated chalcones against cancer cell lines was found to increase in the order of F < Cl < Br. nih.gov The substitution pattern on the A and B rings of the chalcone is a critical determinant of its biological function. mdpi.com

Halogenated chalcones have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. tandfonline.comnih.govmdpi.com For example, some halogenated derivatives have shown potent activity against various cancer cell lines, including breast cancer and leukemia. tandfonline.com The electron-withdrawing properties of halogens can play a crucial role in the mechanism of action, which often involves interaction with specific biological targets like enzymes or receptors. mdpi.commdpi.com The development of novel halogenated chalcones continues to be an active area of research, with studies focusing on synthesizing new derivatives and evaluating their therapeutic potential. nih.govnih.gov

Biological Activities of Halogenated Chalcones
Anticancer tandfonline.comnih.gov
Antimicrobial mdpi.com
Antifungal tandfonline.comasianpubs.org
Enzyme Inhibition (e.g., MAO-B, Carbonic Anhydrase) mdpi.comnih.govtandfonline.com
Anti-inflammatory nih.gov

Academic Research Landscape of 4-Bromo-2',4'-dichlorochalcone and Related Substituted Chalcones

The academic research landscape for substituted chalcones is extensive, with numerous studies focusing on their synthesis and biological evaluation. rjptonline.orgresearchgate.netresearchgate.netrasayanjournal.co.in The synthesis of these compounds is typically achieved through the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). mdpi.comrjptonline.org This method allows for the creation of a diverse array of chalcone derivatives with different substitution patterns on both aromatic rings. acs.org

Specifically, this compound is a halogenated chalcone derivative that has been a subject of scientific interest. Its structure features a bromine atom on one aromatic ring and two chlorine atoms on the other. This particular substitution pattern is expected to influence its electronic properties and biological activity.

The synthesis of this compound involves the reaction of 4-bromoacetophenone with 2,4-dichlorobenzaldehyde (B42875). Research on related halogenated chalcones has provided insights into their potential applications. For instance, various halogenated chalcones have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. tandfonline.com The presence and position of halogen atoms have been shown to be critical for the observed biological activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9BrCl2O B3043841 4-Bromo-2',4'-dichlorochalcone CAS No. 936338-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-9H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXALKBADWPNLKQ-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Halogenated Chalcones

Classical and Modern Synthetic Approaches to Chalcones

The synthesis of chalcones, including their halogenated derivatives, is a cornerstone of organic chemistry, with the Claisen-Schmidt condensation being the most prominent and widely utilized method. This reaction involves the base- or acid-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. The versatility of this reaction allows for the introduction of a wide array of substituents on both aromatic rings, leading to a vast library of chalcone (B49325) derivatives.

Claisen-Schmidt Condensation Protocols for Chalcone Synthesis

The Claisen-Schmidt condensation remains the primary and most straightforward method for synthesizing chalcones. vulcanchem.commdpi.com This reaction is valued for its operational simplicity and the ability to produce the desired (E)-isomer with high selectivity. mdpi.com The fundamental mechanism involves an aldol (B89426) condensation between an acetophenone and a benzaldehyde (B42025) derivative, followed by dehydration to form the characteristic α,β-unsaturated ketone structure of chalcones. vulcanchem.com

Base-catalyzed Claisen-Schmidt condensation is the most common approach for synthesizing chalcones. utar.edu.myjuniperpublishers.com Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently employed to deprotonate the α-carbon of the acetophenone, generating a reactive enolate ion. utar.edu.myuns.ac.id This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. utar.edu.myuns.ac.id

For the synthesis of 4-Bromo-2',4'-dichlorochalcone, 4-bromoacetophenone is treated with 2,4-dichlorobenzaldehyde (B42875) in the presence of a base. vulcanchem.com A typical procedure involves dissolving the reactants in ethanol (B145695), followed by the addition of an aqueous solution of NaOH or KOH. vulcanchem.commdpi.comnih.gov The reaction is often carried out at room temperature or with gentle heating, such as refluxing at 80°C for several hours, to drive the reaction to completion. vulcanchem.com The resulting chalcone precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization. researchgate.net

Table 1: Reaction Conditions for Base-Catalyzed Synthesis of Halogenated Chalcones

Acetophenone DerivativeBenzaldehyde DerivativeBaseSolventReaction TimeYield (%)Reference
4-Bromoacetophenone2,4-Dichlorobenzaldehyde40% NaOHEthanol6-8 hours65-72 vulcanchem.com
4-Hydroxyacetophenone4-Bromobenzaldehyde40% KOHEthanol7 hours65-80 mdpi.com
2-HydroxyacetophenoneHalogen-substituted benzaldehydesAqueous alcoholic alkaliEthanol/WaterNot specifiedNot specified asianpubs.org
4-Substituted acetophenonesPhenoxybenzaldehydes40% KOH95% EthanolNot specified79-90 tandfonline.com
2',4'-DifluoroacetophenoneSubstituted benzaldehydesSolid NaOHEthanol0.5 hourGood niscpr.res.in

In recent years, significant efforts have been directed towards developing more efficient and environmentally friendly methods for chalcone synthesis. These "green chemistry" approaches aim to reduce reaction times, minimize the use of hazardous solvents, and improve product yields. iainponorogo.ac.id

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. uns.ac.idresearchgate.net In the context of chalcone synthesis, microwave-assisted Claisen-Schmidt condensation offers several advantages over conventional heating, including significantly shorter reaction times (minutes versus hours), and often higher yields. uns.ac.iduns.ac.id For instance, the synthesis of 4'-bromochalcone (B182549) using microwave irradiation at 140 watts was completed in just 45 seconds to 15 minutes, with yields comparable to or even exceeding the conventional method which takes several hours. uns.ac.iduns.ac.id

Solvent-Free Approaches:

Solvent-free synthesis, often performed by grinding the reactants together in the presence of a solid base, represents another significant advancement in green chemistry. researchgate.netacs.orgresearchgate.net This method eliminates the need for potentially toxic and flammable organic solvents, reduces waste, and simplifies the work-up procedure. researchgate.netiainponorogo.ac.id The reaction between a benzaldehyde and an acetophenone can be achieved by grinding them with solid sodium hydroxide using a mortar and pestle, often resulting in high yields and purity. researchgate.netacs.orgrsc.org This technique has been successfully applied to the synthesis of a variety of chalcones, with the success of the reaction sometimes correlating with the melting point of the final product; chalcones with higher melting points (above 80°C) tend to be obtained in higher yields. researchgate.netacs.org

Table 2: Comparison of Conventional and Optimized Synthesis Methods for Halogenated Chalcones

MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Conventional4-Bromoacetophenone, BenzaldehydeNaOH, Room Temp.3 hours94.61 uns.ac.iduns.ac.id
Microwave-Assisted4-Bromoacetophenone, BenzaldehydeNaOH, 140 watts45 seconds89.39 uns.ac.id
Solvent-Free Grinding4-Bromoacetophenone, 4-MethylbenzaldehydeKOH (powder)15-20 minutesNot specified
Solvent-Free GrindingBenzaldehydes, AcetophenonesSolid NaOH10 minutesHigh researchgate.netrsc.org

Alternative Synthetic Routes for Halogenated Chalcone Scaffolds

Chemical Reactivity and Derivatization Strategies for this compound Analogues

The chemical reactivity of chalcones is largely dictated by the α,β-unsaturated ketone moiety, which serves as a versatile handle for a variety of chemical transformations. The electrophilic nature of the β-carbon and the carbonyl carbon allows for a range of nucleophilic addition reactions, while the double bond and the carbonyl group can undergo oxidation and reduction.

Oxidation Reactions (e.g., Epoxidation)

The carbon-carbon double bond in the chalcone backbone is susceptible to oxidation, leading to the formation of epoxides. fabad.org.tr Epoxidation is a key transformation as the resulting chalcone epoxides are valuable intermediates for the synthesis of other heterocyclic compounds. A common method for the epoxidation of chalcones involves the use of hydrogen peroxide in an alkaline medium. fabad.org.tr This reaction, known as the Algar-Flynn-Oyamada reaction when applied to 2'-hydroxychalcones, can lead to the formation of flavonols. asianpubs.orgfabad.org.tr The epoxidation of the ethylenic group of chalcones can occur rapidly and with high yield using hydrogen peroxide in ionic liquids like 1-butyl-3-methyl imidazolium (B1220033) tetrafluoroborate. fabad.org.tr Other oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) can also be used to effect the epoxidation of the double bond.

Reduction Reactions of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety in chalcones is a primary site for reduction reactions, which can proceed via several pathways depending on the reagents and conditions employed. For a substrate like this compound, reduction can be directed chemoselectively to the carbon-carbon double bond (1,4-reduction or conjugate reduction), the carbonyl group (1,2-reduction), or both. oup.com

Commonly, sodium borohydride (B1222165) (NaBH₄) is used for these reductions. youtube.com In some instances, NaBH₄ can lead to the non-chemoselective reduction of both the C=C double bond and the C=O carbonyl group, resulting in a saturated alcohol. researchgate.netresearchgate.net However, the selectivity of the reduction can be controlled. The use of NaBH₄ in conjunction with a nickel(II) chloride catalyst in a dioxan-methanol medium has been shown to facilitate the facile reduction of the C=C bond in chalcones to yield dihydrochalcones (saturated ketones). tandfonline.com

Alternative methods for the chemoselective 1,4-reduction of the α,β-unsaturated system to a saturated ketone include transition-metal-free protocols. One such method utilizes a carbon disulfide (CS₂)/potassium tert-butoxide (t-BuOK) system in dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as the hydrogen source. organic-chemistry.orgacs.org This approach is noted for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.orgacs.org Another metal-free approach uses water as the hydrogen donor under simple reaction conditions. rsc.org Additionally, aqueous hydrogen iodide (HI) solution can achieve the selective reduction of the α,β-unsaturated bond to produce saturated ketones, a reaction that is tolerant of halogen atoms on the aromatic rings. oup.com

Table 1: Summary of Reduction Reactions Applicable to Halogenated Chalcones

Reagent/System Primary Product Type Notes Citations
Sodium Borohydride (NaBH₄) Saturated Alcohol Non-chemoselective reduction of both C=C and C=O bonds. researchgate.netresearchgate.net
NaBH₄ / Nickel(II) Chloride Saturated Ketone (Dihydrochalcone) Selective reduction of the C=C bond. tandfonline.com
CS₂ / t-BuOK in DMSO Saturated Ketone Metal-free, chemoselective 1,4-reduction. organic-chemistry.orgacs.org
Aqueous Hydrogen Iodide (HI) Saturated Ketone Selective reduction tolerant of halogen substituents. oup.com
H₂O (as H-donor) Saturated Ketone Metal-free, chemoselective 1,4-reduction. rsc.org

Nucleophilic Aromatic Substitution Reactions Involving Halogen Atoms

The halogen atoms on the aromatic rings of this compound present opportunities for nucleophilic aromatic substitution (SNAr), a key reaction for further functionalization. The electron-withdrawing effect of the α,β-unsaturated carbonyl system activates the attached aromatic rings, particularly the dichlorinated ring (Ring A), towards nucleophilic attack. This activation is most pronounced for halogens positioned ortho and para to the activating group. In this compound, the chlorine atoms at the 2'- and 4'-positions are activated by the ketone moiety.

Research on similarly functionalized chalcones demonstrates the feasibility of this reaction. For example, chalcone scaffolds containing a fluorine atom have been shown to undergo SNAr with piperazine (B1678402) to form piperazine-substituted chalcone derivatives. nih.gov This type of substitution reaction, where a halogen is displaced by a nitrogen nucleophile, can be applied to this compound to introduce various amine-containing functionalities. The reactivity of the halogens would likely follow the expected trend for SNAr, with the chlorine at the 4'-position being more susceptible to substitution than the one at the 2'-position due to steric hindrance. The bromine on Ring B is less activated and would require more forcing conditions or a different mechanistic pathway, such as metal-catalyzed coupling, for substitution.

Michael Addition Reactions

The electrophilic β-carbon of the α,β-unsaturated carbonyl system in chalcones is highly susceptible to Michael (conjugate) addition reactions. researchgate.net This is one of the most widely exploited reactions for modifying the chalcone scaffold. niscpr.res.in A variety of nucleophiles can be added across the double bond, leading to the formation of β-functionalized saturated ketones. The presence of electron-withdrawing halogen substituents on the aromatic rings of this compound can further enhance the electrophilicity of the β-carbon, potentially facilitating the addition.

Common nucleophiles used in Michael additions to chalcones include:

Thiols: The addition of thiols (thio-Michael addition) is a well-established reaction. researchgate.net Cellular thiols like glutathione (B108866) and N-acetylcysteine react with chalcones, a process influenced by the pH and the protonation state of the thiol. mdpi.comnih.gov Synthetically, both aromatic and aliphatic thiols can be added efficiently using catalysts like indium(III) chloride in methanol. researchgate.net

Amines: The aza-Michael addition of amines provides a direct route to β-amino ketones, which are valuable synthetic intermediates. niscpr.res.in The reaction can be carried out with various amines, including hydrazides, under catalytic conditions. rsc.org Microwave irradiation has been shown to be an efficient method for promoting the aza-Michael addition of amines to chalcones, often reducing reaction times and increasing yields. niscpr.res.in

Carbon Nucleophiles: Carbanions, such as those derived from diethyl malonate, can also act as nucleophiles in Michael additions to chalcones, a reaction that can be rendered highly enantioselective through the use of chiral catalysts. rsc.org

Table 2: Examples of Michael Addition Reactions on the Chalcone Scaffold

Nucleophile Type Specific Nucleophile Catalyst/Conditions Product Citations
Thiol Aromatic/Aliphatic thiols Indium(III) chloride / Methanol β-Thioether Ketone researchgate.net
Thiol Glutathione, N-acetylcysteine Varying pH β-Thioether Ketone mdpi.comnih.gov
Amine Various amines Microwave irradiation β-Amino Ketone niscpr.res.in
Amine Benzoyl Hydrazine (B178648) N,N′-dioxide-Sc(OTf)₃ complex β-Hydrazide Ketone rsc.org
Carbon Diethyl malonate Chiral Cinchona Alkaloid-Thiourea β-Substituted Dicarbonyl Compound rsc.org

Aldol Condensation for Further Functionalization

While chalcones are themselves products of an Aldol condensation (specifically, a Claisen-Schmidt condensation), the chalcone structure retains reactive sites that can potentially be used in subsequent aldol-type reactions for further functionalization. acs.orgasianpubs.org This allows for the extension of the carbon framework and the creation of more complex molecules.

One possibility involves the deprotonation of the α-carbon of the ketone moiety to form an enolate. This chalcone-enolate can then act as a nucleophile, attacking an aldehyde or ketone electrophile in a subsequent aldol addition or condensation reaction. This would attach a new functionalized side chain to the carbon adjacent to the carbonyl group. Boric acid has been noted as an efficient Lewis acid catalyst for cross-aldol condensation reactions involving acetophenone derivatives under microwave irradiation, a principle that could be extended to chalcone substrates. researchgate.net Although less common than Michael additions or cyclizations, this strategy represents a viable pathway for elaborating the chalcone skeleton.

Synthesis of Heterocyclic Compounds from Halogenated Chalcone Precursors

Halogenated chalcones like this compound are exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds. asianpubs.orgekb.eg The bifunctional nature of the α,β-unsaturated ketone allows for cyclocondensation reactions with various binucleophilic reagents to form five-, six-, and seven-membered rings. The presence of halogens is often maintained in the final heterocyclic product, providing further sites for modification or influencing the biological properties of the molecule. nih.govresearchgate.netasianpubs.org

Common heterocyclic systems synthesized from chalcones include:

Pyrazolines and Pyrazoles: Reaction of chalcones with hydrazine hydrate (B1144303) or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid yields pyrazolines. researchgate.netresearchgate.netniscpr.res.in These can sometimes be oxidized to the corresponding aromatic pyrazoles. rsc.org This is one of the most common transformations of the chalcone scaffold. nih.govresearchcommons.org

Thiazines and Oxazines: Six-membered 1,3-thiazines and 1,3-oxazines can be synthesized by reacting chalcones with thiourea (B124793) or urea, respectively, typically under basic conditions. asianpubs.orgresearchcommons.orguomustansiriyah.edu.iqresearchgate.netuobaghdad.edu.iq

Pyrimidines: Pyrimidine derivatives, such as pyrimidine-2-thiones, can be formed by the reaction of chalcones with thiourea in the presence of a base. ekb.eg

Oxazepines and Diazepines: Seven-membered heterocyclic rings are also accessible. For instance, reaction with 2-aminophenol (B121084) can yield oxazepine derivatives, while reaction with other appropriate reagents can lead to diazepines. ekb.egsjpas.com

Table 3: Synthesis of Heterocycles from Halogenated Chalcone Precursors

Reagent Resulting Heterocycle General Conditions Citations
Hydrazine Hydrate / Phenylhydrazine Pyrazoline / Pyrazole Reflux in ethanol or acetic acid nih.govresearchgate.netresearchgate.netniscpr.res.inresearchcommons.org
Thiourea 1,3-Thiazine or Pyrimidine-2-thione Basic conditions (e.g., KOH or NaOH in ethanol) asianpubs.orgekb.eguomustansiriyah.edu.iqresearchgate.net
Urea 1,3-Oxazine Basic conditions (e.g., NaOH in ethanol) researchcommons.orguomustansiriyah.edu.iqresearchgate.netuobaghdad.edu.iq
2-Aminophenol Oxazepine sjpas.com
o-Phenylenediamine Diazepine ekb.eg

Spectroscopic and Structural Elucidation of Halogenated Chalcones

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Bromo-2',4'-dichlorochalcone, the vinylic protons (Hα and Hβ) of the α,β-unsaturated ketone moiety are particularly diagnostic. These protons typically appear as doublets, and the large coupling constant (J) between them (usually in the range of 15-16 Hz) confirms the trans configuration of the double bond. fabad.org.tr The protons on the two aromatic rings exhibit complex splitting patterns in the aromatic region of the spectrum, generally between δ 7.3 and δ 8.1 ppm. vulcanchem.com The deshielding effect of the adjacent halogens influences the chemical shifts of the aromatic protons. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is a key diagnostic peak, typically resonating in the downfield region around δ 190 ppm. vulcanchem.com The α- and β-carbons of the enone system appear at characteristic chemical shifts, generally between δ 116.1-128.1 for Cα and δ 136.9-145.4 for Cβ. fabad.org.tr The carbon atoms attached to the halogen substituents (bromine and chlorine) are also identifiable, appearing in the upfield region of the aromatic signals (around δ 120–135 ppm). vulcanchem.com

¹H NMR Data ¹³C NMR Data
Proton Chemical Shift (ppm)
Aromatic-H7.3 - 8.1
Vinylic-H (α,β)7.15 - 8.23
Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In this compound, the most prominent absorption band is that of the carbonyl (C=O) group, which typically appears as a strong peak around 1650 cm⁻¹. vulcanchem.com The presence of the α,β-unsaturation slightly lowers the frequency of the C=O stretch compared to a saturated ketone. The spectrum also displays characteristic absorption bands for the carbon-carbon double bond (C=C) of the enone system. The vibrations corresponding to the carbon-halogen bonds (C-Br and C-Cl) are found in the lower frequency region of the spectrum, with C-Cl stretches appearing around 750–800 cm⁻¹ and C-Br stretches at approximately 550–650 cm⁻¹. vulcanchem.com

Functional Group Characteristic IR Absorption (cm⁻¹)
Carbonyl (C=O)~1650
Carbon-Chlorine (C-Cl)750 - 800
Carbon-Bromine (C-Br)550 - 650

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₉BrCl₂O), the mass spectrum will show a molecular ion peak corresponding to its molecular weight (356.04 g/mol ). chembk.com Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, reflecting the natural abundance of these isotopes. Analysis of the fragmentation pattern can further confirm the structure, revealing fragments corresponding to the loss of halogen atoms, the carbonyl group, and cleavage of the chalcone (B49325) backbone.

X-ray Diffraction Analysis for Molecular Conformation and Intermolecular Interactions

While specific crystallographic data for this compound is not widely published, X-ray diffraction studies on analogous halogenated chalcones provide valuable insights into their three-dimensional structure. vulcanchem.com Single crystal X-ray diffraction analysis can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. researchgate.net

These studies often reveal that the chalcone backbone is not perfectly planar. The dihedral angle between the two aromatic rings can vary, influenced by the steric and electronic effects of the halogen substituents. vulcanchem.com Furthermore, X-ray diffraction can elucidate the nature of intermolecular interactions, such as halogen bonding, hydrogen bonding (if applicable), and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net

Conformational Studies of Halogenated Chalcone Frameworks

The conformational flexibility of the chalcone framework is a key determinant of its chemical and biological properties. The central α,β-unsaturated carbonyl system can exist in either an s-cis or s-trans conformation, referring to the arrangement of the C=C and C=O bonds. In solution, there is often an equilibrium between these two conformers, which can be studied using spectroscopic techniques and computational methods. fabad.org.tr

For halogenated chalcones, the presence of bulky halogen atoms can introduce steric hindrance, influencing the preferred conformation. vulcanchem.com For instance, the steric interactions between the substituents on the aromatic rings and the enone bridge can restrict rotation around the single bonds, favoring a particular conformation. Computational modeling studies are often employed to predict the most stable conformations and to understand the energetic barriers to rotation. These studies suggest that for many chalcones, the trans isomer is more stable. researchgate.net

Biological and Pharmacological Activities of 4 Bromo 2 ,4 Dichlorochalcone and Its Analogues

Anticancer Activity and Cellular Mechanisms

The anticancer potential of chalcone (B49325) derivatives is a subject of extensive research. These compounds have been shown to impede cancer cell viability, invasion, metastasis, and angiogenesis by interacting with various cellular signaling proteins. ceu.es

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism through which chalcones exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.netceu.es This process is crucial for eliminating malignant cells and is often dysregulated in cancer.

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the mitochondrial pathway of apoptosis. ceu.es This family includes both pro-apoptotic members, such as Bax and Bak, and anti-apoptotic members, like Bcl-2 itself. nih.govmdpi.com The balance between these opposing factions determines the cell's fate.

Chalcones have been demonstrated to influence this delicate balance. Some chalcones can enhance the expression of pro-apoptotic proteins like Bax and Bak while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govescholarship.org This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane integrity, leading to the release of pro-apoptotic factors and subsequent cell death. mdpi.comwikipedia.org For instance, certain chalcone derivatives have been observed to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis in cancer cells. mdpi.com

Chalcone DerivativeCancer Cell LineEffect on Bcl-2 Family ProteinsReference
S009-131 HeLa, C33AIncrease in Bax/Bcl-2 ratio mdpi.com
TMOC (16) A2780Suppression of Bcl-2 and Bcl-xL, induction of Bax mdpi.com
Chalcones 40, 41, 42 A549Increased Bax, decreased Bcl-2 mdpi.com
L6H4 (22) BGC-823Enhanced expression of Bax and Bcl-2 mdpi.com

The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a hallmark of apoptosis. This cascade can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. The intrinsic pathway involves the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. nih.govescholarship.org

Research has shown that chalcone derivatives can trigger this caspase cascade. For example, the pro-apoptotic effect of the chalcone derivative S009-131 was associated with the activation of caspases-9, -3, and -7 in cervical cancer cell lines. mdpi.com Similarly, other chalcones have been found to induce apoptosis through the activation of caspase-3 and -9. vulcanchem.commdpi.com The activation of caspase-3 is a critical step, as it is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis. vulcanchem.com

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)

In addition to inducing apoptosis, chalcones can also interfere with the cancer cell cycle, a tightly regulated process that governs cell proliferation. By causing cell cycle arrest at specific checkpoints, these compounds can prevent cancer cells from dividing and growing. A common point of arrest induced by chalcones is the G2/M phase. escholarship.orgmdpi.com

For instance, the chalcone derivative S009-131 was shown to inhibit cell proliferation in cervical cancer cell lines by inducing cell cycle arrest at the G2/M phase. mdpi.com Other synthetic chalcones have also demonstrated the ability to cause G2/M arrest in various cancer cell lines, including ovarian and colon cancer. researchgate.netmdpi.com This arrest is often mediated by the modulation of key cell cycle regulatory proteins. mdpi.com

Modulation of Cell Signaling Pathways

The anticancer activity of chalcones is also attributed to their ability to modulate various cell signaling pathways that are crucial for cancer cell survival and proliferation.

The Nuclear Factor Kappa B (NF-κB) signaling pathway plays a pivotal role in regulating genes involved in inflammation, immunity, cell survival, and proliferation. mdpi.comthieme-connect.com Aberrant or constitutive activation of NF-κB is a common feature in many types of cancer and is associated with tumor development, progression, and drug resistance. nih.govthieme-connect.com Therefore, inhibiting the NF-κB pathway is a key strategy in cancer therapy.

Chalcones have emerged as potent inhibitors of the NF-κB pathway. researchgate.net They can suppress NF-κB activation through various mechanisms. nih.gov For example, some chalcones have been shown to inhibit the degradation of IκBα, an inhibitor of NF-κB, which prevents NF-κB from translocating to the nucleus and activating its target genes. thieme-connect.com Chalcones with specific substitutions, such as bromo and chloro groups on the B-ring, have been demonstrated to be effective inhibitors of NF-κB. nih.govescholarship.org This inhibition of NF-κB signaling contributes significantly to the anti-inflammatory and anticancer properties of these compounds. researchgate.netmdpi.com

Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) Signaling

Direct studies detailing the effect of 4-Bromo-2',4'-dichlorochalcone on the PI3K/Akt signaling pathway are not available in the current literature. However, this pathway is a known target for other chalcone derivatives in cancer research. For instance, the chalcone Isoliquiritigenin has been shown to inhibit the proliferation of prostate cancer cells by suppressing the PI3K/Akt pathway. nih.govescholarship.org The PI3K/Akt pathway is crucial for regulating cell survival, proliferation, and growth; its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic agents. nih.govljmu.ac.uk General studies on flavonoids suggest that their anticancer effects can be mediated through the modulation of this signaling cascade. exaly.com

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathways

There is no specific information regarding the interaction of this compound with the MAPK/ERK pathway. This signaling cascade is fundamental in translating extracellular signals into cellular responses like proliferation, differentiation, and apoptosis. nih.gov The MAPK/ERK pathway is a frequent target in cancer drug discovery. nih.gov Research on other chalcones demonstrates engagement with this pathway. For example, the chalcone ON-III (2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone) has been found to inhibit ErbB-2-mediated activation of MAPK, leading to apoptosis in breast cancer cells. nih.gov

Enzyme Inhibition in Cancer Pathogenesis

Histone Deacetylase (HDAC) Inhibition

No studies have been published that evaluate this compound as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. thieme-connect.com Certain naturally occurring chalcones have been identified as having HDAC inhibitory activity. ljmu.ac.uk For example, butein, isoliquiritigenin, and 4-methoxychalcone (B190469) are among several chalcones noted for their ability to inhibit HDAC enzymes, contributing to their anticancer potential. ljmu.ac.uk Another compound, 4-Bromo-2-nitroaniline, has also been identified as an HDAC inhibitor. biosynth.com

Cathepsin B Inhibition

The inhibitory activity of this compound against Cathepsin B has not been reported. Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers, where it contributes to tumor invasion and metastasis. scielo.br Consequently, it is an important target for anticancer drug development. lookchem.com Studies on other synthetic chalcone derivatives have shown promising Cathepsin B inhibitory activity. For instance, a series of chalcone phenyl hydrazones with nitro substitution demonstrated notable inhibition. scielo.br Additionally, certain chalconoid derivatives have been specifically designed and synthesized as potential Cathepsin B inhibitors. scielo.br

Studies on Human Cancer Cell Lines (e.g., K562, HT-29, MCF-7, T47D, WiDr)

Specific cytotoxic or antiproliferative data for this compound against the human cancer cell lines K562 (chronic myelogenous leukemia), HT-29 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma), T47D (breast ductal carcinoma), and WiDr (colon adenocarcinoma) is not available in published literature.

However, extensive research on other halogenated chalcones demonstrates significant activity against these and other cell lines. The substitution pattern on the chalcone scaffold is known to heavily influence cytotoxic potency.

Table 1: Anticancer Activity of Selected Halogenated Chalcone Analogues

Chalcone Derivative Cancer Cell Line(s) Reported Activity (IC₅₀) Source(s)
2'-hydroxy-2-bromo-4,5-dimethoxychalcone MCF-7 42.19 µg/mL researchgate.net
(E)-4'-hydroxy-4-chlorochalcone WiDr 20.42 µg/mL rasayanjournal.co.in
(E)-2',4'-dihydroxy-4-chlorochalcone T47D 42.66 µg/mL rasayanjournal.co.in
A series of chloro chalcones MCF-7, T47D, WiDr Moderate to high activity reported rasayanjournal.co.in

Antimicrobial Activity

Direct experimental data on the antimicrobial properties of this compound against specific bacterial or fungal strains could not be found. Chalcones as a class are well-known for their broad-spectrum antimicrobial activities. tsijournals.comnih.gov The presence and position of halogen atoms on the aromatic rings are critical for their potency.

Studies on related compounds provide some insight. For instance, a complex derivative synthesized from a 1-(2,4-dichlorophenyl)prop-2-en-1-one (B8743323) precursor showed high activity against the Gram-positive bacterium Staphylococcus aureus. tsijournals.com Other research has demonstrated that chalcones containing chlorine atoms can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as the yeast Candida albicans. materialsciencejournal.org

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

While specific studies on the antibacterial properties of this compound are not extensively documented, research on brominated and chlorinated chalcone analogues demonstrates significant, though varied, antibacterial efficacy. The pattern of substitution on the aromatic rings plays a crucial role in determining the spectrum and potency of their activity. mdpi.com

Chalcone derivatives often show more pronounced activity against Gram-positive bacteria compared to Gram-negative strains. scielo.org.comdpi.com For instance, a study on brominated and chlorinated pyrazine-based chalcones revealed anti-staphylococcal activity with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM. frontiersin.org Similarly, Isobavachalcone (IBC) was found to be potent against Methicillin-Susceptible and Methicillin-Resistant Staphylococcus aureus (MRSA) with MIC values of 1.56 and 3.12 µg/mL, respectively, but showed no activity against Gram-negative species. mdpi.com The intrinsic resistance of Gram-negative bacteria is often attributed to their outer membrane, which can act as a barrier to these compounds. scielo.org.co

However, some halogenated chalcones have demonstrated notable activity against Gram-negative bacteria. A 4-bromo-3′,4′-dimethoxysubstituted chalcone was reported to be active against E. coli and Salmonella typhimurium. ceon.rs Another study on novel chalcone derivatives incorporating a diphenyl ether moiety showed that a compound with a 2-bromo substituent exhibited broad-spectrum activity against both S. aureus and E. coli with a MIC of 33.48 µM. mdpi.com This suggests that specific structural modifications can overcome the resistance of Gram-negative bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected Chalcone Analogues

Compound Bacterial Strain MIC (µg/mL) Reference
Isobavachalcone (IBC) Staphylococcus aureus (MSSA) 1.56 mdpi.com
Isobavachalcone (IBC) Staphylococcus aureus (MRSA) 3.12 mdpi.com
2,4-dihydroxychalcone (4e) Staphylococcus spp. 19.5 - 125 scielo.org.co
Chalcone derivative (5c) Staphylococcus aureus 33.48 µM mdpi.com
Chalcone derivative (5c) Escherichia coli 33.48 µM mdpi.com
Pyrazine-based chalcone (CH-0y) Staphylococcus spp. 15.625 - 62.5 µM frontiersin.org

Antifungal Efficacy against Yeast and Filamentous Fungi (e.g., Aspergillus niger, Rhizopus oryzae, Candida glabrata, Trichophyton interdigitatum, Fusarium tricinctum)

Halogenated chalcones have demonstrated significant potential as antifungal agents. Research on 2′,4′-dichloro-chalcone, a compound structurally very similar to this compound, showed potent inhibitory effects against the plant pathogenic fungi Fusarium tricinctum and Trichothecium roseum. At a concentration of 1 µM, this compound inhibited the mycelial growth of F. tricinctum by 32.3% and significantly suppressed conidial production in T. roseum by 65.2%. mdpi.com

The antifungal spectrum of chalcone analogues extends to human pathogenic fungi. Various studies have reported activity against both yeasts and filamentous fungi. For example, certain chalcone derivatives were active against the dermatophyte Trichophyton rubrum, with MIC values ranging from 16 to 128 µg/mL. mdpi.com Other analogues have shown broad-spectrum activity against several Candida species, including C. albicans, C. parapsilosis, C. krusei, and C. glabrata, as well as against Cryptococcus neoformans. mdpi.com One dimeric chalcone exhibited an IC50 of 16 μg/mL against Aspergillus fumigatus. nih.gov The effectiveness of these compounds is often linked to their ability to inhibit key fungal processes like mycelial growth and the yeast-to-hyphae transition, which is a critical virulence factor for Candida albicans. mdpi.commdpi.com

Table 2: Antifungal Activity of Selected Chalcone Analogues

Compound/Analogue Fungal Strain Activity Reference
2′,4′-dichloro-chalcone (1 µM) Fusarium tricinctum 32.3% mycelial growth inhibition mdpi.com
2′,4′-dichloro-chalcone (1 µM) Trichothecium roseum 65.2% conidial production inhibition mdpi.com
Chalcone derivative (14) Trichophyton rubrum MIC: 16–32 µg/mL mdpi.com
Chalcone analogue (28) Candida glabrata Strong inhibition (IC50 values reported) mdpi.com

Antiviral Effects

The chalcone scaffold is recognized for its potential as a source of broad-spectrum antiviral agents. ijnc.irqu.edu.qa Chalcones and their derivatives have been investigated for activity against a diverse range of human viruses, including Human Immunodeficiency Virus (HIV), influenza, hepatitis B and C, and various coronaviruses. ijnc.irtandfonline.com The antiviral action of these compounds can be attributed to their ability to target various viral enzymes and processes. qu.edu.qanih.gov For instance, chalcone derivatives have been shown to inhibit viral replication and interfere with host-cell pathways that viruses exploit for their life cycle. qu.edu.qatandfonline.com

Specific examples highlight this potential; a synthetic cyclopropylquinoline chalcone analogue was found to be 28 times more potent than the conventional drug ribavirin (B1680618) in inhibiting the replication of Rift Valley fever virus (RVFV). tandfonline.com In the context of coronaviruses, certain chalcone derivatives isolated from Angelica keiskei demonstrated inhibitory activity against key proteases of the SARS-CoV virus. tandfonline.com However, the antiviral activity is not universal across all chalcones and viruses. A study on 2,4-dihydroxychalcones found that they were not active against Dengue virus serotype 2, indicating that specific structural features are necessary for activity against particular viruses. scielo.org.co While no specific antiviral data for this compound is currently available, the general antiviral properties of the chalcone class suggest it could be a promising area for future investigation.

Mechanisms of Antimicrobial Action (e.g., Interference with Metabolic Processes, Inhibition of Mycelial Growth and Sporulation)

The antimicrobial effects of chalcones are exerted through multiple mechanisms of action. A key study on 2′,4′-dichloro-chalcone revealed that its antifungal activity against F. tricinctum and T. roseum involves the inhibition of mycelial growth and sporulation, which is achieved by activating cyanide-resistant respiration in the fungi. mdpi.com

More broadly, the antimicrobial action of chalcones often involves the disruption of microbial cell integrity and vital metabolic processes. Several chalcone analogues have been shown to induce membrane permeability and cause damage to the cell membrane of both bacteria and fungi. mdpi.comnih.govbohrium.com This disruption is a critical mode of action, leading to the leakage of cellular contents and cell death. mdpi.com

Furthermore, chalcones can interfere with key metabolic pathways. Studies have shown that these compounds can inhibit macromolecular synthesis, affecting DNA, RNA, and protein production. nih.gov They can also disrupt energy metabolism by inhibiting oxygen consumption and the function of specific enzymes. nih.gov For example, the chalcone phloretin (B1677691) has been shown to inhibit acetate (B1210297) dehydrogenase and isocitrate dehydrogenase in S. aureus. nih.gov Other reported mechanisms include the inhibition of enzymes required for cell wall biosynthesis, disruption of cell division, and interaction with intracellular thiol groups, which impairs protein function. mdpi.comresearchgate.netnih.gov This multi-target nature suggests that chalcones may be less prone to the rapid development of microbial resistance. researchgate.net

Anti-inflammatory Effects and Pathway Modulation

Chalcones are well-regarded for their anti-inflammatory properties, which are mediated through the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. researchgate.netnih.gov

Inhibition of Pro-inflammatory Cytokine Production

A significant aspect of the anti-inflammatory activity of chalcones is their ability to suppress the production of pro-inflammatory cytokines. Numerous studies have demonstrated that chalcone analogues can effectively inhibit the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in macrophage cell lines stimulated by lipopolysaccharides (LPS). nih.govmdpi.comnih.gov

The inhibition of these cytokines is a key mechanism for controlling inflammatory responses. nih.govnih.gov For example, in one study, novel chalcone derivatives were evaluated for their effect on LPS-stimulated RAW 264.7 macrophages, with some compounds showing a potent ability to inhibit the production of TNF-α and IL-6. mdpi.com Other research has identified chalcone analogues that significantly suppress the expression of these cytokines at both the mRNA and protein levels. nih.govrsc.org The ability of chalcones to down-regulate these critical mediators highlights their potential as lead structures for the development of new anti-inflammatory agents. nih.govrsc.org

Table 3: Inhibition of Pro-inflammatory Cytokines by Selected Chalcone Analogues

Compound Cell Line Treatment Effect Reference
Chalcone derivative (C9) RAW 264.7 LPS-stimulated Potent inhibition of IL-6 and TNF-α mdpi.com
Chalcone derivative (C15) RAW 264.7 LPS-stimulated 78% inhibition of IL-6, 81% inhibition of TNF-α mdpi.com
Chalcone analogue (3h) RAW 264.7 LPS-stimulated Dose-dependent inhibition of TNF-α, IL-1β, IL-6 nih.gov

Regulation of Cyclooxygenase (COX-1, COX-2) Enzymes

The inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins (B1171923), is a well-established mechanism for anti-inflammatory drugs. nih.govnih.gov Chalcone derivatives have been extensively studied as inhibitors of both COX-1 and COX-2. nih.govnih.gov

A notable characteristic of many chalcone analogues is their selective inhibition of COX-2 over COX-1. nih.govnih.gov COX-2 is the inducible isoform of the enzyme that is upregulated at sites of inflammation, while COX-1 is constitutively expressed and involved in physiological functions like gastric protection. nih.gov Therefore, selective COX-2 inhibitors are sought after for their potential to provide anti-inflammatory effects with fewer gastrointestinal side effects. nih.gov

Research has shown that various chalcone derivatives exhibit potent COX-2 inhibitory activity, with some compounds showing greater potency than the standard drug, indomethacin. nih.gov The substitution patterns on the chalcone scaffold significantly influence the inhibitory activity and selectivity towards the COX isoforms. researchgate.netnih.gov For instance, a study of several chalcone derivatives found that most showed better COX-2 inhibitory activity, with IC50 values ranging from 4.78 to 15.40 μM, while being less efficient at suppressing COX-1. nih.gov

Table 4: Cyclooxygenase (COX) Inhibitory Activity of Selected Chalcone Analogues

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Reference
Analogue 1b > 50 15.40 nih.gov
Analogue 3c 14.65 10.63 nih.gov
Analogue 4a > 50 4.78 nih.gov
Analogue 4e > 50 8.90 nih.gov

Modulation of Inducible Nitric Oxide Synthase (iNOS)

Chalcone derivatives have been shown to modulate the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. The overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory conditions. Certain chalcone analogues demonstrate the ability to inhibit iNOS expression. For instance, 2′,5′-dihydroxy-4-chloro-dihydrochalcone (DCDC) significantly inhibits the lipopolysaccharide (LPS)-induced expression of iNOS in RAW 264.7 macrophage cells. nih.gov This inhibitory action is primarily due to the suppression of iNOS gene expression rather than direct inhibition of the enzyme's activity. nih.gov This suggests that the anti-inflammatory effects of some chalcone analogues are mediated through the downregulation of pro-inflammatory enzymes like iNOS at the transcriptional level.

Impact on Prostaglandin (B15479496) E2 (PGE2) Synthesis

The synthesis of prostaglandin E2 (PGE2), a principal mediator of inflammation, is a significant target for anti-inflammatory agents. PGE2 is produced via the cyclooxygenase (COX) pathway. Several chalcone analogues, including those with bromo and chloro substitutions, have been identified as potent inhibitors of PGE2 production. Research on synthetic chalcone derivatives has demonstrated that compounds such as 2′-methoxy-3,4-dichlorochalcone and 2′-hydroxy-3-bromo-6′-methoxychalcone effectively inhibit the production of PGE2 in LPS-stimulated RAW 264.7 cells. nih.gov The inhibitory activities of these compounds are quantified by their IC50 values, which represent the concentration required to inhibit 50% of the PGE2 production.

Table 1: Inhibition of PGE2 Production by Chalcone Analogues

CompoundPGE2 Inhibition IC50 (µM)Reference
2′-methoxy-3,4-dichlorochalcone7.1 nih.gov
2′-hydroxy-3-bromo-6′-methoxychalcone7.8 nih.gov
2′-hydroxy-6′-methoxychalcone9.6 nih.gov

The anti-inflammatory activity of these chalcones is often associated with the inhibition of the COX enzymes, particularly COX-2, which is inducibly expressed during inflammation and is responsible for the heightened production of prostaglandins at inflammatory sites. sci-hub.se

Interference with IκBα Degradation and NF-κB Translocation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of genes involved in inflammation and immune responses. nih.govmdpi.com In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. thieme-connect.com Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. mdpi.com This degradation frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for iNOS and COX-2. mdpi.comthieme-connect.com

Several chalcone derivatives, including 2′,4′-dichloro-chalcone, have been shown to suppress NF-κB activation. thieme-connect.com Studies on LPS-treated RAW 264.7 cells have reported that chalcones featuring a dichloro-substituted B-ring or a bromo-substituted B-ring are effective inhibitors of NF-κB. nih.gov The mechanism of inhibition involves preventing the degradation of IκBα. thieme-connect.comnih.gov By stabilizing IκBα, these chalcones effectively block the nuclear translocation of the NF-κB p65 subunit, thereby halting the inflammatory cascade at a critical control point. nih.govnih.gov For example, 4-Hydroxylonchocarpin and 2′,5′-dihydroxy-4-chloro-dihydrochalcone (DCDC) have been shown to significantly inhibit the LPS-induced degradation of IκBα and the subsequent nuclear translocation of NF-κB. nih.gov

Activation of Heme Oxygenase-1 (HO-1) Pathway

Heme oxygenase-1 (HO-1) is an inducible enzyme that plays a crucial role in cellular defense against oxidative stress and inflammation. nih.gov The induction of HO-1 is recognized as a protective mechanism against various cellular stressors. nih.gov Research has demonstrated that various plant-derived constituents, including polyphenolic chalcones, can up-regulate HO-1 expression and activity in cells such as aortic endothelial cells. nih.gov

Studies involving a series of chalcones revealed that their ability to induce heme oxygenase activity is highly dependent on their specific chemical structure, with each compound exhibiting a unique induction pattern. nih.gov The activation of the Nrf2-ARE (Nuclear factor-erythroid 2-related factor 2-antioxidant response element) signaling pathway is a common mechanism by which chalcones induce HO-1. ljmu.ac.uk This induction of a potent antioxidant and anti-inflammatory enzyme represents another pathway through which chalcones exert their protective effects. nih.gov

Antioxidant Activity

Free Radical Scavenging Mechanisms

Chalcones are recognized for their significant antioxidant properties, which are largely attributed to their chemical structure. ljmu.ac.uk Many naturally occurring and synthetic chalcones, particularly those with phenolic hydroxyl groups, are effective free-radical scavengers. ljmu.ac.uk The α,β-unsaturated ketone moiety present in the chalcone backbone also contributes to their reactivity towards reactive oxygen species (ROS).

Bromo-substituted chalcones have demonstrated notable antioxidant activity. In comparative studies of bromo-derivatives, the position of the bromine atom influences the scavenging potential, with para-substituted compounds like 4-bromochalcone (B160694) often showing high activity. who.int The mechanisms by which chalcones scavenge free radicals include hydrogen atom donation to neutralize radicals and the ability to chelate transition metal ions involved in radical generation. Their effectiveness has been demonstrated in various in vitro assays, including those for scavenging hydrogen peroxide and nitric oxide radicals. who.intsemanticscholar.org This free radical scavenging ability helps to mitigate oxidative damage to cellular components.

Reduction of Oxidative Stress Markers

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. This imbalance leads to cellular damage and is implicated in numerous disease states. The antioxidant properties of chalcones, specifically their ability to scavenge free radicals, directly contribute to the reduction of oxidative stress. By neutralizing ROS, chalcones help to decrease levels of oxidative stress markers, which are molecules that indicate the extent of oxidative damage in tissues and cells. While specific studies on this compound's effect on markers like thiobarbituric acid reactive substances (TBARs) or total antioxidant capacity (TAC) are not detailed, the established antioxidant activity of the chalcone class suggests a potential role in reducing such markers. nih.gov

Compound Names Mentioned in this Article

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a critical transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes, playing a key role in cellular defense against oxidative stress. researchgate.net Chalcones, as a class of compounds, have been identified as potent activators of the Nrf2 signaling pathway. ljmu.ac.ukescholarship.org The electrophilic α,β-unsaturated carbonyl moiety present in chalcones is thought to be crucial for this activity, as it can interact with cysteine residues on Keap1, the primary negative regulator of Nrf2, leading to Nrf2 release, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-driven gene expression. escholarship.org

While direct studies on this compound are limited, research on related halogenated chalcones suggests potential activity. For instance, synthetic chalcone derivatives have been shown to induce Nrf2 nuclear translocation and the expression of antioxidant enzymes. ljmu.ac.uk Specifically, chalcones featuring chloro and bromo substitutions have been investigated for their effects on related inflammatory pathways, such as the NF-κB pathway. thieme-connect.comnih.gov For example, 2'-methoxy-3,4-dichlorochalcone (B12759374) and 2'-hydroxy-3-bromo-6'-methoxychalcone were reported to be effective inhibitors of NF-κB, a pathway often intertwined with Nrf2 signaling in the context of cellular stress and inflammation. thieme-connect.comnih.gov The activation of Nrf2 by chalcones represents a therapeutic strategy for conditions associated with oxidative stress, and the halogenated substitution pattern of this compound makes it an interesting candidate for further investigation in this area. nih.gov

Enzyme Inhibitory Profiles (Non-Cancer Specific)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. Chalcone derivatives have emerged as a promising class of cholinesterase inhibitors. researchgate.net

The substitution pattern on the chalcone scaffold significantly influences inhibitory activity. Studies on morpholine-based chalcones have shown that the presence of a bromo substituent at the para-position of the B-ring resulted in moderate AChE inhibition. nih.gov Another study on tertiary amine derivatives of chlorochalcones demonstrated potent AChE inhibitory activity, with some compounds showing high selectivity for AChE over BChE. tandfonline.com Although specific IC₅₀ values for this compound are not available, data from closely related analogues highlight the potential of this structural class. For example, morpholine-based chalcone analogues with chloro and bromo substitutions have been evaluated for their inhibitory potential. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Chalcone Analogues

Compound Target Enzyme IC₅₀ (µM) Reference
MO5 (4-Chloro B-ring) AChE 6.1 nih.gov
MO5 (4-Chloro B-ring) BChE 18.09 nih.gov
MO9 (4-Bromo B-ring) AChE 12.01 nih.gov
Compound 4l (2'-Chloro A-ring) AChE 0.17 tandfonline.com

This table is interactive. Click on headers to sort.

Human carbonic anhydrase (hCA) isoforms I and II are ubiquitous cytosolic enzymes involved in numerous physiological processes. Their inhibition has therapeutic applications, notably in glaucoma management. While many chalcones have been investigated, the most potent inhibitors often incorporate a sulfonamide group, which is a classic zinc-binding function for this enzyme class. nih.gov

Research on biphenyl-substituted chalcone derivatives has demonstrated inhibitory activity against both hCA I and hCA II. researchgate.net Similarly, other chalcone series have been shown to inhibit these enzymes with inhibition constants (Kᵢ) in the nanomolar range. researchgate.net However, there is a lack of specific data concerning the direct inhibitory activity of this compound itself on carbonic anhydrases. The evaluation of related structures suggests that the chalcone scaffold can be a viable framework for developing CA inhibitors. researchgate.net

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Chalcone Series

Compound Series Target Enzyme Kᵢ Range (nM) Reference
Biphenyl-substituted chalcones hCA I 14.71 - 62.95 researchgate.net
Biphenyl-substituted chalcones hCA II 31.69 - 47.20 researchgate.net
4-Amino-chalcone derivatives hCA I 2.55 - 11.75 researchgate.net

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Inhibition of α-glucosidase and α-amylase, enzymes responsible for dietary carbohydrate digestion, is a key strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov A variety of natural and synthetic chalcones have been reported to inhibit these enzymes. nih.gov

A study specifically evaluating a panel of chalcones with diverse substituents found that those bearing chloro and nitro groups, along with a hydroxy group, exhibited strong inhibition of α-glucosidase activity. rsc.org The presence of hydroxy groups on both aromatic rings of the chalcone structure was generally favorable for inhibitory action. rsc.org While this study included bromo-substituted chalcones, detailed inhibitory values for a 4-bromo-2',4'-dichloro analogue were not specified. The general findings suggest that the electronic properties conferred by halogen substituents can contribute significantly to the inhibitory potential of the chalcone scaffold against these key diabetic enzyme targets. rsc.org

Table 3: α-Glucosidase and α-Amylase Inhibitory Activity of Chalcone Analogues

Compound Type Target Enzyme Activity Noted Reference
Hydroxy, Chloro, Nitro Chalcones α-Glucosidase Strong Inhibition rsc.org
Butein α-Glucosidase Significant Inhibition nih.gov
Butein α-Amylase Moderate Inhibition nih.gov

This table is interactive. Click on headers to sort.

Monoamine oxidases A and B (MAO-A and MAO-B) are crucial enzymes that metabolize monoamine neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative disorders like Parkinson's disease. Chalcones have been extensively studied as potent and selective MAO inhibitors. researchgate.net

The substitution pattern on the chalcone rings dictates both the potency and selectivity of inhibition towards MAO-A or MAO-B. researchgate.net For instance, morpholine-based chalcones with a bromo-substituent on the B-ring showed moderate activity. nih.gov In one study, a series of chalcone analogues were synthesized and evaluated, with most showing a preference for inhibiting MAO-B. researchgate.net The introduction of specific substituents, such as 2,4,6-trimethoxy groups on ring B, could shift the selectivity towards MAO-A. researchgate.net Crystallographic studies have revealed that chalcone derivatives bind within the hydrophobic cavity of the MAO-B active site. acs.org

Table 4: Monoamine Oxidase Inhibitory Activity of Selected Chalcone Analogues

Compound Target Enzyme IC₅₀ (µM) Kᵢ (µM) Reference
MO7 (4-Bromo B-ring) MAO-A 7.1 - nih.gov
MO7 (4-Bromo B-ring) MAO-B 0.25 - nih.gov
Compound 16 (general chalcone) MAO-A - 0.047 researchgate.net
Compound 16 (general chalcone) MAO-B - 0.020 researchgate.net
Compound 1 (meta-nitro chalcone) MAO-A - 1.83 acs.org

This table is interactive. Click on headers to sort.

Chalcones have been investigated for their inhibitory effects on other enzymes relevant to various disease states. Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AR) are two such targets, particularly relevant in the context of diabetes and its complications.

Antiparasitic and Larvicidal Activities

Chalcones, a class of compounds characterized by an open-chain flavonoid structure, have demonstrated a wide range of biological activities. researchgate.net Their antiparasitic and larvicidal properties, in particular, have been a subject of significant research interest. The reactivity of the α,β-unsaturated carbonyl system is central to their biological function. acs.org This section details the specific activities of this compound analogues against parasitic protozoa of the genus Leishmania and the larvae of the mosquito vector Aedes aegypti.

Antileishmanial Potentials

Leishmaniasis, a disease caused by Leishmania protozoa, is a significant global health issue, with current treatments hampered by toxicity and resistance. nih.gov This has spurred the search for new therapeutic agents, with chalcones emerging as a promising chemical scaffold. acs.orgnih.gov

Research into brominated chalcones has revealed their potential as antiprotozoal agents against Leishmania amazonensis. In one study, a series of 21 brominated chalcones were synthesized and evaluated. Eighteen of these compounds inhibited parasite viability by over 80% at a concentration of 50 µM. nih.gov Six of these demonstrated significant efficacy with IC₅₀ values (the concentration required to inhibit 50% of the parasite population) ranging from 6.33 µM to 23.95 µM, while maintaining over 70% viability in mammalian L929 fibroblast cells at a 50 µM concentration. nih.gov

The most potent compound identified in this series was (E)-1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. This analogue, featuring a bromine atom at the 4-position of ring A and trimethoxylation at positions 2, 4, and 5 of ring B, exhibited the lowest IC₅₀ value of 6.33 µM. nih.gov These findings underscore the potential of brominated chalcones as a basis for developing new drugs to control leishmaniasis. nih.gov Other chalcone derivatives, such as 2',6'-dihydroxy-4'-methoxychalcone (DMC) and its nitro-analogue, have also been identified as potent, broad-spectrum antileishmanial leads. acs.orgnih.gov

Antileishmanial Activity of Brominated Chalcone Analogues against Leishmania amazonensis
Compound NameSubstitutionsIC₅₀ Value (µM)
(E)-1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-oneBromine at 4-position (Ring A); Trimethoxy at 2,4,5-positions (Ring B)6.33 ± 0.70
Other active brominated chalcones (range for 5 compounds)VariesUp to 23.95 ± 2.94

Larvicidal Efficacy (e.g., against Aedes aegypti mosquitoes)

The control of mosquito vectors, such as Aedes aegypti, is a critical strategy in preventing the spread of arboviruses like dengue, Zika, and chikungunya. nih.govnih.gov The limitations of current chemical controls, including toxicity and insect resistance, have driven research into new larvicidal agents, with chalcones showing considerable promise. nih.govmdpi.com

Studies on the structure-activity relationship of chalcones have shown that the substitution pattern on the aromatic rings significantly influences their larvicidal activity. nih.govmdpi.com Research involving 19 different chalcone derivatives revealed that the addition of chlorine or bromine groups to the aromatic rings tended to reduce larvicidal activity against Ae. aegypti. nih.gov However, the nature and position of these substituents are crucial. For instance, another study highlighted a bromochalcone derivative, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP), which showed significant larvicidal potential, causing up to 80% mortality at a concentration of 57.6 mg·L⁻¹. mdpi.com The increased lipophilicity due to the butyl group at the 4-position is thought to enhance its interaction with biological membranes, thereby increasing its larvicidal effect. mdpi.com

Interestingly, replacing the phenyl B-ring with a furan (B31954) ring was found to significantly increase larvicidal efficacy. The furan-chalcone analogue, (E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one, was particularly effective, with a lethal concentration (LC₅₀) of 6.66 mg·L⁻¹, making it more potent than the unsubstituted parent chalcone (LC₅₀ = 14.43 mg·L⁻¹). nih.gov

Larvicidal Efficacy of Chalcone Analogues against Aedes aegypti (24h post-treatment)
Compound NameLC₅₀ (mg·L⁻¹)LC₉₀ (mg·L⁻¹)
(E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one6.669.97
(E)-1,3-diphenylprop-2-en-1-one (Unsubstituted Chalcone)14.4320.96
(E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP)Reported as 80% mortality at 57.6 mg·L⁻¹

Structure Activity Relationship Sar Studies of Halogenated Chalcones

Influence of Halogen Substituents (Bromine and Chlorine) on Biological Activity

Halogen atoms, owing to their unique electronic and steric properties, can profoundly impact the pharmacokinetic and pharmacodynamic profiles of chalcone (B49325) derivatives. The introduction of bromine and chlorine atoms has been shown to enhance a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. researchgate.netnih.govtandfonline.com

The position and number of halogen substituents on both the A and B aromatic rings of the chalcone scaffold are critical determinants of biological activity. scienceopen.com Studies have demonstrated that the specific placement of chlorine and bromine can lead to significant variations in potency and selectivity. For instance, in a series of halogenated chalcones evaluated for their monoamine oxidase-B (MAO-B) inhibitory activity, the position of the halogen on the B ring was found to be crucial. nih.gov

Research has indicated that halogen substitution at the ortho position of the B-ring can significantly influence the biological activity. For example, an ortho-chloro substitution on the B-ring of certain chalcones resulted in potent MAO-B inhibition. nih.gov Similarly, the presence of halogens at the meta position has been associated with enhanced cytotoxic effects in some cancer cell lines compared to para-substituted analogs. scienceopen.com

The number of halogen atoms also plays a vital role. Dichloro-substituted chalcones have demonstrated significant biological effects. For example, chalcones bearing chlorine atoms at positions 3 and 4 of the B ring have shown high cytotoxic activity. researchgate.net The cumulative effect of multiple halogen substitutions can lead to enhanced lipophilicity, which may facilitate cell membrane penetration and interaction with intracellular targets.

Table 1: Influence of Halogen Position on Biological Activity of Chalcone Derivatives

CompoundHalogen Substituent(s)Position(s) on B-RingObserved Biological Activity
DM2ChlorineorthoPotent MAO-B inhibitor nih.gov
F09ChlorineparaHigh cytotoxic activity against K562 cells researchgate.net
F07Chlorine3, 4High cytotoxic activity researchgate.net
-HalogenmetaIncreased cell growth inhibition scienceopen.com

The electronic properties of halogen substituents, specifically their inductive and resonance effects, are key to understanding their impact on the bioactivity of chalcones. Halogens are electron-withdrawing groups, which can alter the electron density distribution across the chalcone molecule. This modification can influence the reactivity of the α,β-unsaturated carbonyl system, a key pharmacophore responsible for many of the biological activities of chalcones. scienceopen.comnih.gov

The electron-withdrawing nature of halogens can enhance the Michael acceptor properties of the enone moiety, facilitating covalent interactions with nucleophilic residues (such as cysteine) in target proteins. This mechanism is thought to be responsible for the inhibitory activity of some chalcones against various enzymes and transcription factors.

Furthermore, the electronegativity of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of the chalcone to its biological target. The ability of bromine and chlorine to act as halogen bond donors can play a significant role in stabilizing the ligand-receptor complex, thereby enhancing potency.

Impact of Other Substituent Types and Positions on Pharmacological Profiles

For instance, the presence of methoxy (B1213986) groups on the A-ring of halogenated chalcones has been shown to be favorable for MAO-B inhibitory activity. nih.gov Similarly, hydroxyl groups can contribute to antioxidant activity and can also serve as hydrogen bond donors, enhancing binding to target proteins.

The introduction of heterocyclic rings into the chalcone scaffold is another strategy to modulate pharmacological properties. researchgate.net Heterocycles can introduce additional sites for interaction with biological targets and can also influence the solubility and metabolic stability of the compound.

Correlation between Molecular Structure and Selectivity towards Biological Targets

The specific substitution pattern on the chalcone framework is a key determinant of its selectivity towards different biological targets. acs.org Minor structural modifications can lead to significant changes in the selectivity profile. For example, in the context of MAO inhibition, certain halogenated chalcones exhibit high selectivity for MAO-B over MAO-A. nih.gov This selectivity is attributed to the specific interactions of the substituted chalcone with the active site of the enzyme.

Computational Approaches to Elucidating SAR

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding the SAR of chalcones. nih.gov Molecular docking simulations can predict the binding mode of a chalcone within the active site of a target protein, providing insights into the key interactions that govern its activity. These studies can help to rationalize the observed SAR and guide the design of new, more potent and selective analogs.

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of untested compounds and to prioritize candidates for synthesis and biological evaluation. These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the process of drug discovery and development based on the chalcone scaffold.

Computational and Theoretical Investigations of 4 Bromo 2 ,4 Dichlorochalcone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand, such as 4-Bromo-2',4'-dichlorochalcone, and a biological target, typically a protein.

Prediction of Binding Affinities and Modes

Molecular docking simulations are instrumental in predicting the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. These simulations calculate a docking score, often expressed in kcal/mol, where a more negative value indicates a stronger binding affinity. For instance, studies on various chalcone (B49325) derivatives have demonstrated a wide range of binding affinities against different protein receptors, with docking scores ranging from -6.3 to -9.6 kcal/mol. researchgate.net The α,β-unsaturated carbonyl system characteristic of chalcones is a key structural feature that facilitates interactions with biological targets.

The prediction of binding modes reveals the specific orientation and conformation of the ligand within the active site of the target protein. For example, in studies of similar chalcone compounds, it has been observed that the chalcone backbone can adopt different conformations, such as s-cis or s-trans, upon interaction with a protein's active site. mdpi.com The specific substituents on the aromatic rings of the chalcone scaffold significantly influence these binding modes and affinities. researchgate.net

Active Site Analysis and Key Residue Interactions

A crucial aspect of molecular docking is the analysis of the active site, the region of a protein where the ligand binds and a biochemical reaction occurs. This analysis identifies the key amino acid residues that form interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. tandfonline.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. These methods are essential for characterizing compounds like this compound at a subatomic level.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comacs.org DFT calculations can accurately predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. acs.orgkoyauniversity.org The B3LYP functional is a popular hybrid functional used in DFT calculations for chalcone derivatives, often in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.net

These studies provide insights into the distribution of electron density within the molecule, which is crucial for understanding its reactivity. nih.gov The molecular electrostatic potential (MEP) map, derived from DFT calculations, visualizes the electron density distribution, highlighting electrophilic and nucleophilic regions of the molecule. nih.gov

Analysis of Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability. mdpi.com

For various chalcone derivatives, the HOMO-LUMO energy gap has been calculated to understand their electronic properties and reactivity. ciac.jl.cn For example, a study on a multi-methoxy chalcone reported a HOMO-LUMO energy gap of 3.10 eV, suggesting its potential bioactivity. nih.gov The energies of the HOMO and LUMO are used to calculate global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further characterize the molecule's chemical behavior. mdpi.comresearchgate.net

Nonlinear Optical (NLO) Properties and Applications

Chalcones are recognized for their potential in nonlinear optical (NLO) applications due to their unique electronic structure. acrhem.org The presence of a delocalized π-electron system connecting electron-donating and electron-accepting groups can lead to a large molecular hyperpolarizability, which is a measure of the NLO response. nih.govresearchgate.net

Theoretical calculations, particularly DFT, are employed to predict the NLO properties of chalcones. nih.govresearchgate.net These calculations can determine the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ), which are key indicators of a material's NLO efficiency. nih.gov The substitution of different functional groups on the chalcone scaffold can significantly enhance these properties. nih.gov For instance, the presence of bromo and nitro groups in a related benzodiazepine (B76468) compound was shown to enhance the second-order hyperpolarizability. nih.gov The investigation of NLO properties is crucial for the development of materials for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules, providing insights into the stability of a ligand when bound to a biological target such as a protein or enzyme.

Despite a thorough search, no specific studies detailing molecular dynamics simulations performed on this compound were identified. While research exists for other chalcone derivatives, such as 2'-hydroxy-3,4-dichlorochalcone, which has been studied for its stability in protein-ligand complexes researchgate.net, this data is not transferable to the specific substitution pattern of this compound. Therefore, there is no available data on its ligand-target stability, root mean square deviation (RMSD), or root mean square fluctuation (RMSF) from MD simulations.

Pharmacophore Modeling and Virtual Screening in Drug Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model can then be used in virtual screening to search large compound libraries for potential new drug candidates.

No dedicated pharmacophore models have been developed based on this compound. General pharmacophore models for the broader chalcone class targeting various enzymes like cyclooxygenase (COX-2) have been created and used for screening commercial chemical catalogs. sci-hub.se However, these models are not specific to the unique structural and electronic properties conferred by the 4-bromo, 2'-chloro, and 4'-chloro substituents of the title compound. Consequently, no virtual screening studies utilizing a pharmacophore derived from or for this compound have been reported.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

There are no published QSAR studies that include this compound in their dataset or use it to build a predictive model. Numerous QSAR studies have been conducted on various classes of chalcones to predict activities ranging from antitubercular to anticancer. nih.gov These studies identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that influence the biological activity of the chalcone scaffold. However, without its inclusion in a training or test set, no specific predictions or mechanistic interpretations related to this compound can be drawn from existing QSAR models.

While some non-peer-reviewed sources mention computationally predicted properties, such as a dipole moment, for this compound, dedicated and validated scientific studies for the topics outlined above are absent from the current body of scientific literature. vulcanchem.com

Applications in Medicinal Chemistry and Drug Discovery

Halogenated Chalcones as Lead Compounds for Therapeutic Development

Chalcones are naturally occurring precursors of flavonoids and isoflavonoids and are noted for a variety of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects. bioline.org.brnih.gov Research has shown that the incorporation of halogen atoms—such as bromine, chlorine, and fluorine—into the chalcone (B49325) structure can markedly enhance cytotoxic potencies and selectivity against tumor cells. proquest.com This has made halogenated chalcones promising lead compounds for the development of new therapeutic agents.

Several studies have highlighted the potential of this class of compounds:

Anticancer Activity: A series of synthesized halogenated chalcones were evaluated for their anticancer properties. Among them, certain compounds demonstrated notable cytotoxic activity against specific cancer cell lines, indicating their potential as templates for new anticancer drugs. bioline.org.br

Enzyme Inhibition: Halogen substitution has been proven critical for designing potent and selective enzyme inhibitors. In a study on monoamine oxidase-B (MAO-B) inhibitors, the type and position of the halogen atom on the chalcone's phenyl ring B were crucial for activity. nih.gov A 2,5-dimethoxy substituted chalcone bearing a fluorine at the ortho position of ring B emerged as a highly potent and selective MAO-B inhibitor. nih.gov

Antiparasitic Agents: Halogenated chalcones have shown efficacy against neglected parasitic diseases. Fluorine-containing chalcone derivatives, for instance, exhibited significant in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with potencies comparable to the current clinical drug, Benznidazole. mdpi.com

Table 1: Selected Biological Activities of Halogenated Chalcone Derivatives This table is interactive. Users can sort data by clicking on the headers.

Compound/Series Therapeutic Area Key Finding Reference
Halogenated Chalcone (7b) Anticancer (Colon) Showed promising cytotoxicity with an IC50 of 49.9 µM on COLO-205 cell lines. bioline.org.br
Halogenated Chalcone (7d) Anticancer (Ovarian) Exhibited cytotoxic activity with an IC50 of 66.6 µM against OVCAR-5 cancer cell lines. bioline.org.br
Dimethoxy-halogenated Chalcone (DM2) Neurodegenerative Disease Acted as a potent and selective MAO-B inhibitor with an IC50 value of 0.067 µM. nih.gov

Rational Drug Design Strategies Employing Chalcone Scaffolds

The chemical simplicity of the chalcone framework makes it an excellent starting point for rational drug design. mdpi.comresearchgate.net Its structure can be systematically modified to optimize therapeutic activity and pharmacokinetic properties. mdpi.com

Key strategies employed in the design of novel chalcone derivatives include:

Molecular Hybridization: This strategy involves combining the chalcone scaffold with other known pharmacophores. The goal is to create hybrid molecules that may possess enhanced activity, target multiple pathways, or overcome drug resistance mechanisms. unisi.itproquest.com

Bioisosterism: This approach involves replacing functional groups on the chalcone scaffold with other groups that have similar chemical or physical properties. This can lead to improved potency, selectivity, or metabolic stability. For example, replacing a hydroxyl group with a carboxylic acid has been used to enhance water solubility without losing antibacterial potency. mdpi.com

Computer-Aided Drug Design (CADD): CADD methodologies are increasingly used to accelerate the discovery of chalcone-based drug candidates. nih.gov A typical workflow may involve virtual screening of large chalcone libraries against a specific protein target, followed by molecular docking to predict binding modes and prioritize compounds for synthesis and experimental testing. This approach was successfully used to identify novel chalcone derivatives with potent antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov

Target Identification and Validation for Novel Chalcone Derivatives

While chalcones exhibit a wide array of biological effects, identifying their precise molecular targets is a critical and ongoing area of research. nih.govgoogleapis.com The electrophilic nature of the α,β-unsaturated carbonyl system in the chalcone core allows it to react with biological nucleophiles, such as cysteine residues in proteins, suggesting that chalcones may interact with a broad range of macromolecules. mdpi.comacs.org

Researchers have successfully identified several molecular targets for various chalcone derivatives, including:

Tubulin proquest.com

Monoamine Oxidase-B (MAO-B) nih.gov

Histone Deacetylases (HDACs) nih.gov

The Proteasome nih.gov

Various Kinases (e.g., JAK/STAT pathway) nih.gov

Cathepsins nih.gov

A modern strategy for pinpointing the target of a bioactive compound is reverse molecular docking . In this approach, a small molecule with known activity is computationally docked against a large database of known protein structures. The proteins with the best binding scores are identified as potential targets. This technique was used to investigate a series of 2,4,6-trimethoxychalcone derivatives with antitumor activity. nih.gov The most potent compound was docked against a library of targets, which suggested that Cyclin-Dependent Kinase 1 (CDK1) was its most probable biological target, providing a clear hypothesis for further experimental validation. nih.gov

Exploration in Agrochemical Development (e.g., Pesticides, Herbicides)

The biological activity of chalcones extends beyond medicine into potential agricultural applications. googleapis.com The antifungal properties of halogenated chalcones make them candidates for the development of new agrochemicals to protect crops from fungal pathogens.

A study on 2',4'-dichloro-chalcone , a compound structurally analogous to 4-Bromo-2',4'-dichlorochalcone, demonstrated its potential as a fungicide. mdpi.com The compound was tested against Fusarium tricinctum and Trichothecium roseum, two fungi responsible for postharvest diseases in crops like potatoes and apples. The results showed that 2',4'-dichloro-chalcone significantly inhibited both the mycelial growth and spore production of these pathogens, suggesting its potential use as a control agent in agricultural practices. mdpi.com

Table 2: Antifungal Activity of 2',4'-Dichloro-chalcone This table is interactive. Users can sort data by clicking on the headers.

Fungal Pathogen Parameter Concentration Inhibition (%) Reference
Fusarium tricinctum Mycelial Growth 1 µM 32.3% mdpi.com
Trichothecium roseum Mycelial Growth 1 µM 22.8% mdpi.com

Potential in Materials Science for Organic Electronics

The core structure of chalcones, featuring a π-conjugated system, makes them attractive candidates for applications in materials science, particularly in the field of organic electronics. researchgate.netanalis.com.my This conjugated system can facilitate intramolecular charge transfer (ICT), a key process for various electronic and optical properties. tandfonline.com

Chalcone derivatives are being investigated for their utility as:

Organic Light-Emitting Diodes (OLEDs): The luminescence properties of chalcones can be tailored by modifying their molecular structure, making them potential emissive materials for OLED displays. researchgate.netanalis.com.my

Non-Linear Optical (NLO) Materials: The ability to manipulate the electronic properties of chalcones by adding electron-donating and electron-accepting groups makes them suitable for NLO applications. researchgate.nettandfonline.com

Organic Semiconductors: Studies on pyrene-based chalcones have shown that these materials can possess good thermal stability and function as n-type semiconductors. researchgate.net The successful fabrication of a diode device from these materials underscores their potential for use in a variety of electro-optical applications. researchgate.net

Future Perspectives and Research Directions for 4 Bromo 2 ,4 Dichlorochalcone

Addressing Gaps in Mechanistic Understanding at the Molecular Level

A critical area for future research is the elucidation of the precise molecular mechanisms by which 4-bromo-2',4'-dichlorochalcone exerts its biological effects. While chalcones, in general, are known to interact with a variety of cellular targets, the specific pathways modulated by this particular di-chloro, bromo-substituted derivative are not fully understood. sci-hub.senih.gov

Future studies should aim to:

Identify specific protein targets: Research should focus on identifying the direct binding partners of this compound within the cell. Techniques such as affinity chromatography and proteomics can be employed to isolate and identify these interacting proteins.

Elucidate signaling pathway modulation: Investigations are needed to determine how the compound affects key signaling pathways implicated in diseases like cancer and inflammation. sci-hub.se This includes examining its influence on pathways such as NF-κB, and various kinase cascades.

Understand the role of halogen substituents: The bromine and chlorine atoms on the chalcone (B49325) scaffold significantly influence its electronic properties and, consequently, its biological activity. researchgate.net A deeper understanding of how these halogens contribute to target binding and mechanistic action is essential for rational drug design.

Development of Novel and Sustainable Synthetic Pathways

The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation; however, there is a continuous need for more efficient and environmentally friendly synthetic methods. acs.orgrsc.org

Future research in this area should focus on:

Green Chemistry Approaches: Exploring solvent-free reaction conditions, such as grinding techniques using a mortar and pestle, can minimize waste and improve the sustainability of the synthesis. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of other chalcone derivatives and should be explored for this compound. researchgate.net

Novel Catalytic Systems: The development of new and more efficient catalysts, including heterogeneous solid acid catalysts, could streamline the synthesis process, making it more scalable and cost-effective. sci-hub.se

Synthetic Method Key Advantages Reference
Solvent-Free Aldol (B89426) CondensationMinimizes waste, high atom economy rsc.org
Microwave-Assisted SynthesisReduced reaction times, improved yields researchgate.net
Heterogeneous Solid Acid CatalysisPotential for easier catalyst recovery and reuse sci-hub.se

Exploration of Synergistic Effects with Existing Therapeutic Agents

A promising avenue for enhancing the therapeutic efficacy of this compound is to investigate its synergistic effects when used in combination with established drugs. Research on other chalcone derivatives has demonstrated that such combinations can be effective against resistant bacterial strains. researchgate.net

Future research should investigate:

Combination with Antibiotics: Studies could explore whether this compound can potentiate the activity of conventional antibiotics against multi-drug resistant bacteria. The synergistic effect could involve different cellular targets, where the chalcone might alter the bacterial cell membrane, enhancing the uptake of the antibiotic. researchgate.net

Combination with Anticancer Drugs: Investigating the combination of this chalcone with standard chemotherapeutic agents could reveal synergistic interactions that lead to enhanced cancer cell death and potentially lower required doses, thereby reducing side effects.

Advanced Computational Modeling for Predictive Biology and Drug Design

Computational tools are invaluable for accelerating the drug discovery and development process. For this compound, in silico studies can provide significant insights.

Future efforts in this domain should include:

Molecular Docking Studies: These studies can predict the binding affinity and orientation of the chalcone within the active sites of potential protein targets. This can help in prioritizing targets for experimental validation and in understanding the structure-activity relationships. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a series of related chalcone derivatives, QSAR models can be developed to predict the biological activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the chalcone and its target protein, offering insights into the stability of the complex and the conformational changes that may occur upon binding.

Integration with High-Throughput Screening Methodologies for New Target Discovery

To broaden the therapeutic scope of this compound, high-throughput screening (HTS) methodologies can be employed to rapidly screen for new biological targets.

Future research directions include:

Broad-Based Phenotypic Screening: Utilizing HTS to screen the compound against large panels of cell lines (e.g., cancer cell line panels) can uncover unexpected sensitivities and identify new potential therapeutic areas.

Target-Based Screening: Screening the chalcone against libraries of purified proteins or enzymes can identify novel molecular targets, expanding our understanding of its pharmacological profile.

Development of Reporter Assays: Creating cell-based reporter assays for specific signaling pathways can allow for high-throughput screening to identify which pathways are modulated by the compound.

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential development as a novel therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.